molecular formula C14H18N2O3 B2439396 2-(4-ethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide CAS No. 1351622-75-7

2-(4-ethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide

Cat. No. B2439396
CAS RN: 1351622-75-7
M. Wt: 262.309
InChI Key: OCDMNBLOXYAION-UHFFFAOYSA-N
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Description

This compound is known by registry numbers ZINC000004373723, ZINC000004373725 . It is available from suppliers, including Life Chemicals Inc .

Scientific Research Applications

Synthesis and Chemical Reactivity

Innovative Synthesis Techniques

Research has demonstrated novel palladium-catalyzed intramolecular allylation methods leading to pyrrolidin-2-ones, showcasing the utility of acetamide derivatives in synthesizing complex nitrogen-containing heterocycles (Giambastiani et al., 1998). Such processes are crucial for the development of pharmacologically active compounds and can be applied to the synthesis of related compounds for diverse biological applications.

Chemoselective Transformations

The chemoselective acetylation of amino groups, as demonstrated with 2-aminophenol derivatives, highlights the importance of selective functionalization in drug synthesis. This method, utilizing immobilized lipase, points towards efficient strategies for modifying compounds like "2-(4-ethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide" to enhance their pharmacological properties (Magadum & Yadav, 2018).

Biological Applications

Antiepileptic Activity

The discovery of new agents with significant antiepileptic activity, such as pyrrolidone butanamides, provides insight into the potential neurological applications of acetamide derivatives. These findings suggest that structural analogues of "2-(4-ethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide" could be explored for their effects on central nervous system disorders (Kenda et al., 2004).

Anticancer Properties

The design and synthesis of acetamide derivatives for anticancer applications underscore the compound's potential in oncology. For instance, novel oxadiazole derivatives have been evaluated for their cytotoxicity against cancer cell lines, suggesting a pathway for the development of cancer therapeutics based on acetamide scaffolds (Vinayak et al., 2014).

Anti-inflammatory and Antipyretic Activities

Research on pyridone and chromenopyridone derivatives reveals the anti-inflammatory and antipyretic potential of compounds bearing the acetamide moiety. These studies offer a foundation for exploring "2-(4-ethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide" and its derivatives for their therapeutic efficacy in inflammatory diseases and fever management (Fayed et al., 2021).

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-2-19-12-5-3-10(4-6-12)7-14(18)16-11-8-13(17)15-9-11/h3-6,11H,2,7-9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDMNBLOXYAION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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